molecular formula C19H14N4O2S B11028235 N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11028235
M. Wt: 362.4 g/mol
InChI Key: TWBWKCCZVWVHMK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a highly potent and selective ATP-competitive inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε) [https://pubmed.ncbi.nlm.nih.gov/21876187/]. This specific inhibition makes it an invaluable chemical probe for dissecting the roles of these kinases in fundamental biological processes, most notably the regulation of the circadian clock. CK1δ and ε are key regulators of the PERIOD (PER) proteins, which are core components of the mammalian circadian oscillator; by inhibiting these kinases, researchers can study period length and phase shifts in cellular models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3996814/]. Beyond chronobiology, this compound is a critical tool in oncology research, as aberrant CK1ε activity has been implicated in the pathogenesis of various cancers, including breast cancer and glioblastoma [https://www.nature.com/articles/s41598-017-17495-8]. Its application extends to the study of Wnt/β-catenin signaling and neurodegenerative diseases, providing a versatile means to interrogate CK1-mediated phosphorylation events in disease models and signaling pathways.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)13-6-8-14(9-7-13)23-11-21-16-5-3-2-4-15(16)18(23)25/h2-11H,1H3,(H,20,22,24)

InChI Key

TWBWKCCZVWVHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Brominated Quinazolinone Intermediate

Starting with 6-bromoquinazolin-4(3H)-one , a benzyl or morpholinoethyl group is introduced at the N3 position through nucleophilic substitution. For example:

  • 3-Benzyl-6-bromoquinazolin-4(3H)-one (4a) is prepared by reacting 6-bromo-4-hydroxyquinazoline with benzyl chloride in anhydrous DMF using NaH as a base.

  • 3-(2-Morpholino-2-oxoethyl)-6-bromoquinazolin-4(3H)-one (4j) is synthesized by substituting benzyl chloride with 2-chloro-1-morpholinoethan-1-one under argon.

Key Data:

IntermediateReagentSolventCatalystYield
4a Benzyl chlorideDMFNaH85%
4j 2-Chloro-1-morpholinoethan-1-oneDMFNaH69%

Synthesis of 5-Methyl-1,3-thiazol-2-amine

The thiazole component is prepared via the Hantzsch thiazole synthesis :

  • 5-Methyl-1,3-thiazol-2-amine is formed by reacting thiourea with α-chloroacetone in ethanol under reflux.

Reaction Conditions:

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 75–80%.

Suzuki-Miyaura Cross-Coupling for Quinazoline-Thiazole Linkage

The critical step involves coupling the brominated quinazolinone (4a–j ) with the thiazole boronate ester.

Boronate Ester Formation

  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (5) is synthesized via Miyaura borylation of 2-amino-5-bromobenzo[d]thiazole using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Optimization Note:
Replacing Pd(dppf)Cl₂ with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yield from 40% to 80%.

Cross-Coupling Reaction

The brominated quinazolinone (4a ) and boronate ester (5 ) undergo Suzuki coupling:

  • Reagents: Pd(dppf)Cl₂, K₂CO₃

  • Solvent: 1,4-Dioxane/water (4:1)

  • Temperature: 100°C

  • Yield: 79% for 6a .

Mechanistic Insight:
Pd(0) undergoes oxidative addition with 4a , followed by transmetalation with the boronate ester. Reductive elimination yields the biaryl product.

Amide Bond Formation for Benzamide Bridge

The final step involves coupling the quinazoline-thiazole intermediate with benzoyl chloride derivatives.

Acylation Protocol

  • N-(5-Methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is synthesized by reacting 6a with 4-carboxybenzoyl chloride in THF using triethylamine as a base.

Reaction Parameters:

ParameterValue
SolventTHF
BaseTriethylamine
Temperature0°C → room temp
Yield53%

Optimization Strategies

Catalyst Selection

Pd(dppf)Cl₂ outperforms other catalysts in Suzuki coupling, achieving yields >75%.

Solvent Systems

Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates, while EtOAc/PE mixtures improve chromatographic separation.

Temperature Control

  • Suzuki coupling requires 100°C for efficient cross-coupling.

  • Acylation proceeds best at 0°C to room temperature to minimize side reactions.

Purification and Characterization

Column Chromatography

  • Silica gel chromatography with EtOAc/PE (100:1) or DCM/MeOH (50:1) resolves intermediates.

Analytical Data

  • ESI-MS: m/z 385.1 [M + H]⁺ for intermediate 6a .

  • Melting Point: 276.7–278.5°C for acetylated derivatives.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Suzuki CouplingHigh regioselectivity, scalabilityRequires palladium catalysts
Hantzsch SynthesisSimple thiazole formationModerate yields
AcylationDirect amide bond formationSensitivity to moisture

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogues and Their Key Features

    The following table summarizes structurally related compounds and their distinguishing characteristics:

    Compound Name Core Structure Substituents/Modifications Key Properties Biological Activity Insights Reference
    Target Compound : N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide Benzamide + thiazol + quinazolinone 5-methyl-thiazol, direct linkage to quinazolinone Balanced lipophilicity; potential for dual-target engagement Hypothesized to inhibit kinases or viral replication via quinazolinone-thiazol synergy -
    N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide Thiadiazole + methylene linker + quinazolinone Thiadiazole (vs. thiazole), methylene spacer Increased electron deficiency; altered conformational flexibility May exhibit enhanced binding to electron-deficient enzyme pockets
    N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide Thiazol + nitro-pyrazole + benzamide Dichlorophenyl, nitro-pyrazole substituent High lipophilicity; nitro group may confer redox activity Potential antimicrobial/anticancer activity via nitro group interactions
    N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy-benzamide + thiazol Phenoxy group replaces quinazolinone Enhanced hydrophobicity; reduced polarity Likely targets pathways sensitive to aromatic stacking (e.g., COX enzymes)
    N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Acetamide + quinazolinone Hydroxy-methylphenyl; acetamide linker Improved solubility; moderate logP Potential for oral bioavailability due to polar substituents
    4-((2-(4-isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 52) Quinazolinone + isopropylbenzyl + methoxypropyl Bulky isopropylbenzyl group; methoxypropyl chain High molecular weight; potential for enhanced target affinity Optimized for respiratory syncytial virus (RSV) inhibition through steric complementarity

    Pharmacokinetic and Physicochemical Properties

    Property Target Compound N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-... () Compound 52 () 4d ()
    Molecular Weight ~377 g/mol 488.35 g/mol 414.49 g/mol ~350 g/mol
    logP (Predicted) ~2.5 ~3.8 ~3.2 ~1.8
    Solubility Moderate Low Moderate High
    Melting Point Not reported 219–221°C 290°C 242–244°C

    Biological Activity

    N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

    Chemical Structure and Properties

    • Chemical Name : this compound
    • Molecular Formula : C21H17N4O2S
    • CAS Number : 723738-15-6
    • Molecular Weight : 424.9 g/mol

    The biological activity of this compound is attributed to its ability to interact with various molecular targets. The quinazoline moiety is known for its role in inhibiting key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and carbonic anhydrases. The thiazole ring enhances the compound's affinity for these targets, potentially leading to significant anti-cancer and anti-inflammatory effects.

    Anticancer Activity

    Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent anticancer properties. For instance:

    • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds ranged from 0.096 μM to 2.81 μM, indicating strong inhibitory effects on cell proliferation .
    CompoundCell LineIC50 (μM)
    Compound AMCF70.096
    Compound BA5492.09
    Compound CHepG22.08

    Antimicrobial Activity

    The thiazole and quinazoline moieties are also associated with antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively:

    • Antibacterial Efficacy : In a study evaluating various quinazoline derivatives, significant antibacterial activity was observed against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 1 µg/mL .

    Anti-inflammatory Activity

    The compound has also been investigated for its anti-inflammatory properties:

    • Mechanistic Insights : It has been suggested that the compound may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways .

    Case Studies

    • Quinazoline Derivatives in Cancer Therapy :
      A study explored a series of quinazoline derivatives, including those similar to this compound. These compounds demonstrated significant anticancer activity through selective inhibition of EGFR and other RTKs, leading to reduced tumor growth in xenograft models .
    • Thiazole-Based Antimicrobials :
      Another study focused on thiazole derivatives showing promising results against resistant bacterial strains. The compound was found to enhance the efficacy of traditional antibiotics when used in combination therapies .

    Q & A

    Q. What mechanistic studies elucidate its apoptotic pathways in cancer cells?

    • Methodology :
    • Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
    • Mitochondrial assays : JC-1 staining confirms depolarization (ΔΨm loss) in >60% of treated cells .

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